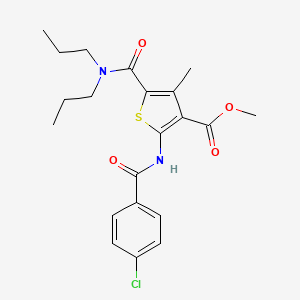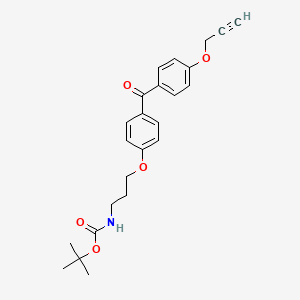
Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C9H6Br2O3S and a molecular weight of 354.02 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the bromination of thiophene followed by esterification and alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale bromination and esterification processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in Sonogashira cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically used in Sonogashira reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Coupling Reactions: Products include conjugated systems with extended π-electron networks.
Scientific Research Applications
Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is used in several scientific research applications:
Organic Electronics: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action for Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atoms and the prop-2-yn-1-yloxy group, which facilitate various chemical transformations. The molecular targets and pathways involved in its applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of bromine atoms and the prop-2-yn-1-yloxy group, which provide distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
Molecular Formula |
C9H6Br2O3S |
|---|---|
Molecular Weight |
354.02 g/mol |
IUPAC Name |
methyl 4,5-dibromo-3-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H6Br2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h1H,4H2,2H3 |
InChI Key |
FLYBDXGLGYELPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Br)Br)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)



![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)

![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)



